molecular formula C3H5NO B1338710 Z-3-Amino-propenal CAS No. 25186-34-9

Z-3-Amino-propenal

Cat. No. B1338710
CAS RN: 25186-34-9
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UPHRSURJSA-N
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Description

Z-3-Amino-propenal, also known as Z-3-amino-2-propenenitrile, is a compound of interest in astrochemistry and astrobiology due to its potential formation in interstellar environments. The compound is characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a double-bonded carbon chain. The synthesis of Z-3-amino-2-propenenitrile and its isotopologues has been reported, and it is formed simply by mixing ammonia and cyanoacetylene at room temperature .

Synthesis Analysis

The synthesis of Z-3-amino-2-propenenitrile involves a reaction between ammonia and cyanoacetylene. Quantum chemical calculations suggest that the reaction between protonated cyanoacetylene and ammonia has a much lower activation energy than the reaction between the neutral molecules, indicating that Z-3-amino-2-propenenitrile may form more readily in the presence of a proton source .

Molecular Structure Analysis

The molecular structure of Z-3-amino-2-propenenitrile has been studied using microwave spectroscopy and quantum chemical calculations. The equilibrium structure of the compound is nonplanar, and the energy difference between the planar and nonplanar forms is relatively small. The experimental dipole moment and quadrupole coupling constants of the nitrogen nuclei have been determined, providing insight into the electronic distribution within the molecule .

Chemical Reactions Analysis

Z-3-Amino-propenal is a reactive intermediate that can participate in various chemical reactions due to its amino and cyano functional groups. The compound's reactivity has not been explicitly detailed in the provided papers, but its structural similarity to other reactive alkenes suggests that it could undergo addition reactions, nucleophilic attacks, or serve as a building block for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-3-amino-2-propenenitrile include its vibrational frequencies, which have been determined experimentally and theoretically. The compound's dipole moment and quadrupole coupling constants provide information about its charge distribution and molecular geometry. The nonplanarity of the molecule may influence its reactivity and interaction with other molecules in astrochemical environments .

Scientific Research Applications

Myosin Inhibition and Drug Development

  • Novel Myosin Inhibitors : Acrolein derivatives have been identified as potent inhibitors of myosin, particularly in the context of treating diseases related to myosin dysfunction or overactivity. Ethyl 2-cyano-3-amino-3-phenylacrylate, a derivative of acrolein, is noted for its role as a novel fungicide and myosin-5 inhibitor in F. graminearum, showcasing its potential in therapeutic applications (Donau et al., 2017).

Biochemical and Molecular Interactions

  • Intramolecular Proton Transfer : Studies on 1-amino-3-propenal have revealed insights into intramolecular proton transfer in various states, highlighting the significance of acrolein in understanding proton dynamics in biological systems (Forés et al., 1998).
  • Interactions in DNA Damage and Apoptosis : Research has shown that base propenals derived from DNA, structurally related to acrolein, play a role in inducing apoptosis and DNA synthesis inhibition in various cell types, underlining its importance in the study of cellular damage mechanisms (Grollman et al., 1985).

Pharmaceutical and Clinical Research

  • Antiviral and Antibacterial Applications : Topical application of aminoglycoside antibiotics, which can include acrolein derivatives, has been shown to enhance host resistance to various viral infections, indicating potential clinical applications in antiviral therapies (Gopinath et al., 2018).
  • Cancer Research : Acrolein is involved in the study of cancer, particularly in the context of apoptosis imaging. A bioluminescence imaging approach using a caspase 3/7 substrate, related to acrolein, has been developed for in vivo monitoring of apoptosis in tumor cells (Scabini et al., 2011).

Nutritional and Food Science

  • Oxidative Processes in Foods : Acrolein, identified as 2-propenal, is present in cooked foods and is formed through various chemical reactions. Its interactions and effects are significant in understanding the oxidative processes in food and the impact on human health (Stevens & Maier, 2008).

properties

IUPAC Name

(Z)-3-aminoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYVFBKCBUURB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\N)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515145, DTXSID901313768
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-3-Amino-propenal

CAS RN

25186-34-9, 55135-67-6
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Pavošević, S Hammes-Schiffer… - Journal of the …, 2022 - ACS Publications
… In this work, we investigate the proton transfer reactions in the prototype malonaldehyde and Z-3-amino-propenal (aminopropenal) molecules using different quantum electrodynamics …
Number of citations: 37 pubs.acs.org
F Pavošević, A Rubio - The Journal of Chemical Physics, 2022 - pubs.aip.org
… of the newly developed QED-CC-in-QED-SCF method are verified and benchmarked on the Menshutkin reaction, on intramolecular proton transfer reaction in the Z-3-amino-propenal (…
Number of citations: 18 pubs.aip.org

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